molecular formula C16H18F2N6O4S4 B12272671 4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one

4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one

Cat. No.: B12272671
M. Wt: 524.6 g/mol
InChI Key: UGUCHLLKYOAVNO-UHFFFAOYSA-N
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Description

4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, fluoro, oxopyrimidinyl, and oxathiolan rings. These features make it a subject of interest in medicinal chemistry, particularly for its potential antiviral and anticancer properties.

Preparation Methods

The synthesis of 4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxathiolan ring, followed by the introduction of the amino and fluoro groups. The final step involves the formation of the disulfanyl linkage, which is crucial for the compound’s biological activity. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides.

Scientific Research Applications

4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, its potential antiviral and anticancer properties are being explored, with studies showing promising results in inhibiting the replication of certain viruses and the growth of cancer cells. In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt various cellular processes, leading to the death of cancer cells or the inhibition of viral replication. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with DNA and RNA polymerases, as well as other key enzymes involved in cellular metabolism.

Comparison with Similar Compounds

When compared to similar compounds, 4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one stands out due to its unique combination of functional groups and its potent biological activity. Similar compounds include other oxathiolan derivatives and fluoropyrimidines, which also exhibit antiviral and anticancer properties. the presence of the disulfanyl linkage in this compound enhances its stability and efficacy, making it a more promising candidate for further development.

Properties

Molecular Formula

C16H18F2N6O4S4

Molecular Weight

524.6 g/mol

IUPAC Name

4-amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C16H18F2N6O4S4/c17-7-1-23(15(25)21-13(7)19)9-3-29-11(27-9)5-31-32-6-12-28-10(4-30-12)24-2-8(18)14(20)22-16(24)26/h1-2,9-12H,3-6H2,(H2,19,21,25)(H2,20,22,26)

InChI Key

UGUCHLLKYOAVNO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(S1)CSSCC2OC(CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F

Origin of Product

United States

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